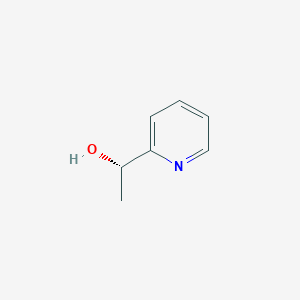

(S)-1-(Pyridin-2-yl)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-pyridin-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6(9)7-4-2-3-5-8-7/h2-6,9H,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPHIIIRFJKDTLG-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59042-90-9 | |

| Record name | (1S)-1-(pyridin-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-1-(Pyridin-2-yl)ethanol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(Pyridin-2-yl)ethanol is a chiral pyridyl alcohol of significant interest in medicinal chemistry and asymmetric synthesis. Its unique structural features, combining a pyridine ring with a stereogenic carbinol center, make it a valuable building block for the synthesis of complex molecules and a versatile ligand in catalysis. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. Detailed experimental protocols for its preparation and characterization are presented, along with a summary of its key physicochemical and spectroscopic data.

Chemical Structure and Identification

This compound possesses a well-defined stereochemistry at the carbinol carbon, which is crucial for its applications in stereoselective processes.

| Identifier | Value |

| IUPAC Name | (1S)-1-(Pyridin-2-yl)ethanol |

| Molecular Formula | C₇H₉NO |

| Molecular Weight | 123.15 g/mol [1] |

| CAS Number | 27911-63-3 (for the (R)-enantiomer, but often used interchangeably in databases for the chiral compound) |

| SMILES | C--INVALID-LINK--c1ccccn1 |

| InChI | InChI=1S/C7H9NO/c1-6(9)7-4-2-3-5-8-7/h2-6,9H,1H3/t6-/m0/s1 |

| InChIKey | PPHIIIRFJKDTLG-VIFPVTCFSA-N |

Physicochemical Properties

Quantitative data for some physicochemical properties of 1-(Pyridin-2-yl)ethanol are available, primarily for the racemic mixture. The properties of the (S)-enantiomer are expected to be very similar, with the notable exception of optical activity.

| Property | Value | Notes |

| Melting Point | 53-54 °C | For the racemic mixture. |

| Boiling Point | 211 °C | For the racemic mixture. |

| Solubility | Highly soluble in polar solvents like water and alcohols. Limited solubility in non-polar solvents like hexane.[2] | Data for the related compound 2-Pyridineethanol. The presence of the hydroxyl group and the pyridine nitrogen allows for hydrogen bonding with polar solvents. |

| Optical Rotation | [α]D²⁰ = -5.8° (c = 1, CHCl₃) | Specific rotation for the (S)-enantiomer. The negative sign indicates levorotatory behavior. |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |

| 8.52 (d, J = 4.8 Hz, 1H) | 163.2 |

| 7.68 (td, J = 7.7, 1.8 Hz, 1H) | 148.1 |

| 7.28 (d, J = 7.9 Hz, 1H) | 136.8 |

| 7.19 (ddd, J = 7.5, 4.9, 1.2 Hz, 1H) | 122.2 |

| 4.88 (q, J = 6.4 Hz, 1H) | 119.8 |

| 1.80 (s, 1H, -OH) | 69.0 |

| 1.51 (d, J = 6.4 Hz, 3H) | 24.1 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3357 (broad) | O-H stretch (alcohol) |

| 1596, 1572 | C=N, C=C stretch (pyridine ring) |

| 1436 | C-H bend (methyl) |

| 1083 | C-O stretch (alcohol) |

| 787, 752 | C-H out-of-plane bend (pyridine ring) |

Experimental Protocols

The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis or kinetic resolution of the racemate.

Synthesis via Asymmetric Transfer Hydrogenation

This method involves the direct, enantioselective reduction of the prochiral ketone, 2-acetylpyridine.[3]

Methodology:

-

Catalyst Preparation: In a nitrogen-purged glovebox, a solution of the chiral catalyst (e.g., [Rh(COD)binapine]BF₄) is prepared in a suitable degassed solvent (e.g., dichloromethane).

-

Reaction Setup: To a stirred solution of 2-acetylpyridine in a degassed solvent (e.g., ethanol) in a pressure vessel, the catalyst solution is added.

-

Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50 atm). The reaction mixture is stirred at a controlled temperature (e.g., 25 °C) for a specified time (e.g., 12-24 hours).

-

Work-up: After releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by silica gel column chromatography (e.g., using a mixture of ethyl acetate and petroleum ether as the eluent) to afford this compound.

-

Characterization: The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC). The structure is confirmed by NMR and IR spectroscopy.

Synthesis via Lipase-Catalyzed Kinetic Resolution

This method involves the selective acylation of one enantiomer from a racemic mixture of 1-(pyridin-2-yl)ethanol, leaving the other enantiomer unreacted.[4]

Methodology:

-

Reaction Setup: To a solution of racemic 1-(pyridin-2-yl)ethanol in a suitable organic solvent (e.g., diisopropyl ether), is added an acyl donor (e.g., vinyl acetate) and an immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435).[5]

-

Enzymatic Reaction: The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) and monitored by gas chromatography (GC) or thin-layer chromatography (TLC) until approximately 50% conversion is achieved.

-

Work-up: The lipase is removed by filtration. The solvent and excess acyl donor are removed under reduced pressure.

-

Separation: The resulting mixture of the unreacted (S)-alcohol and the acylated (R)-acetate is separated by silica gel column chromatography.

-

Characterization: The enantiomeric purity of the (S)-alcohol is determined by chiral HPLC. The structure is confirmed by NMR and IR spectroscopy.

Determination of Optical Rotation

The specific rotation is a fundamental property of a chiral compound and is determined using a polarimeter.

Methodology:

-

Sample Preparation: A known mass of the sample (e.g., 100 mg) is accurately weighed and dissolved in a specific volume (e.g., 10 mL) of a suitable solvent (e.g., chloroform) in a volumetric flask.

-

Measurement: The solution is transferred to a polarimeter cell of a known path length (e.g., 1 dm). The optical rotation is measured at a specific temperature (e.g., 20 °C) and wavelength (e.g., the sodium D-line at 589 nm).

-

Calculation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Applications in Drug Development and Asymmetric Synthesis

The chiral nature and the presence of a coordinating pyridine nitrogen make this compound a valuable synthon and ligand in several areas:

-

Asymmetric Catalysis: It serves as a precursor for the synthesis of chiral ligands for transition metal-catalyzed asymmetric reactions, such as hydrogenation and C-C bond formation.

-

Pharmaceutical Intermediates: The pyridyl ethanol moiety is a structural motif found in various biologically active compounds, making its enantiomerically pure form a key intermediate in the synthesis of pharmaceuticals.

-

Chiral Auxiliaries: It can be used as a chiral auxiliary to control the stereochemical outcome of chemical reactions.

Conclusion

This compound is a chiral building block with significant potential in asymmetric synthesis and drug discovery. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and spectroscopic data. The outlined experimental protocols for its synthesis and characterization offer a practical resource for researchers working with this important molecule. A thorough understanding of its properties and synthesis is crucial for its effective application in the development of new chiral technologies and therapeutics.

References

Synthesis of (S)-1-(Pyridin-2-yl)ethanol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthetic routes for the enantioselective synthesis of (S)-1-(Pyridin-2-yl)ethanol from 2-acetylpyridine. Chiral pyridyl alcohols are crucial building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of a wide array of therapeutic agents. The stereochemistry of these molecules is often critical to their biological activity, making enantioselective synthesis a topic of paramount importance.

This document details three primary methodologies: asymmetric transfer hydrogenation utilizing ruthenium catalysts, biocatalytic reduction with alcohol dehydrogenases, and chiral reduction using the Corey-Bakshi-Shibata (CBS) method. Each section includes a summary of the methodology, detailed experimental protocols, and quantitative data to allow for a comparative assessment of these approaches.

Asymmetric Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation and transfer hydrogenation are powerful and widely employed methods for the enantioselective reduction of prochiral ketones. These reactions utilize chiral transition metal catalysts, most notably ruthenium complexes, to achieve high levels of stereocontrol.

Methodology Overview:

The Noyori-type ruthenium catalysts, which feature a chiral diphosphine ligand (such as BINAP) and a chiral diamine ligand (such as DPEN), are particularly effective for the hydrogenation of a broad range of ketones, including heteroaromatic substrates like 2-acetylpyridine.[1][2] The reaction mechanism is believed to involve a metal-ligand bifunctional catalysis, where the ruthenium hydride and the amine proton of the ligand are transferred to the carbonyl group in a concerted manner.[1][2]

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using high-pressure hydrogen gas, employing hydrogen donors such as 2-propanol or a formic acid/triethylamine mixture.[3] The Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst is a well-established and highly efficient catalyst for the ATH of ketones, affording the corresponding alcohols with high enantioselectivity.[3]

Quantitative Data: Asymmetric Hydrogenation of Heteroaromatic Ketones

| Catalyst/Method | Substrate | Yield (%) | e.e. (%) | Conditions | Reference |

| Ru/NNP Ligand | Aromatic & Heteroaromatic Ketones | up to >99 | up to 99.9 | H₂, base | [1][4] |

| Ru-TsDPEN | Aromatic Ketones | High | High | 2-propanol, base | [3] |

| Ru-BINAP | Functionalized Ketones | >95 | >98 | H₂, various conditions | [2] |

Experimental Protocol: Asymmetric Transfer Hydrogenation with (S,S)-TsDPEN-Ru Catalyst

This protocol is a representative procedure for the asymmetric transfer hydrogenation of a heteroaromatic ketone and can be adapted for 2-acetylpyridine.

Materials:

-

2-Acetylpyridine

-

[RuCl(p-cymene)((S,S)-TsDPEN)] catalyst

-

Formic acid (HCOOH)

-

Triethylamine (NEt₃)

-

Anhydrous solvent (e.g., dichloromethane or acetonitrile)

-

Nitrogen or Argon atmosphere

Procedure:

-

In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the [RuCl(p-cymene)((S,S)-TsDPEN)] catalyst in the anhydrous solvent.

-

Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

-

Add the 2-acetylpyridine substrate to the catalyst solution.

-

Add the formic acid/triethylamine mixture to the reaction flask. The substrate-to-catalyst ratio (S/C) is typically high, ranging from 100:1 to 1000:1 or higher.

-

Stir the reaction mixture at the desired temperature (e.g., 28-40 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Signaling Pathway: Noyori Asymmetric Transfer Hydrogenation

Caption: Catalytic cycle of Noyori asymmetric transfer hydrogenation.

Biocatalytic Reduction

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. The use of whole microbial cells or isolated enzymes, particularly alcohol dehydrogenases (ADHs), offers high enantioselectivity under mild reaction conditions.

Methodology Overview:

Alcohol dehydrogenases are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones.[5] For the synthesis of this compound, an ADH that selectively reduces the prochiral 2-acetylpyridine to the (S)-enantiomer is required. Several microorganisms have been identified that possess ADHs with the desired stereoselectivity. Notably, ADHs from Lactobacillus kefir have been shown to be effective for the asymmetric reduction of a variety of ketones.[6][7][8]

The reaction requires a nicotinamide cofactor (NADH or NADPH) as a hydride source. In whole-cell biocatalysis, the cofactor is regenerated by the organism's metabolism, often through the oxidation of a co-substrate like glucose or 2-propanol. This "in situ" cofactor regeneration makes whole-cell systems economically attractive.

Quantitative Data: Biocatalytic Reduction of Ketones

| Biocatalyst | Substrate | Yield (%) | e.e. (%) | Conditions | Reference |

| Lactobacillus kefir ADH | Various Ketones | 96-98 | 99-100 | Whole cells, co-substrate | [8] |

| Candida maris IFO10003 | Acetylpyridine Derivatives | up to 99 | up to 97 (for R-isomer) | Whole cells, glucose | [5] |

| Baker's Yeast | 2-Acetylpyridine | - | 85 (for S-isomer) | Whole cells | [5] |

| L. kefir ADH variant | Various Ketones | 38-91 | up to >99 (for R-isomer) | Whole cells, 2-propanol | [7][9] |

Experimental Protocol: Whole-Cell Bioreduction with Lactobacillus kefir

This protocol is a representative procedure for the whole-cell bioreduction of a ketone and can be adapted for the synthesis of this compound.

Materials:

-

Lactobacillus kefir culture

-

Appropriate growth medium (e.g., MRS broth)

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

2-Acetylpyridine

-

Co-substrate for cofactor regeneration (e.g., glucose or 2-propanol)

-

Shaking incubator

-

Centrifuge

Procedure:

-

Cultivation of Microorganism: Inoculate a sterile growth medium with Lactobacillus kefir and incubate at the optimal temperature (e.g., 30-37 °C) with shaking until the desired cell density is reached (typically 24-48 hours).

-

Preparation of Resting Cells: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes). Wash the cell pellet with phosphate buffer and resuspend in fresh buffer to a specific concentration (e.g., 50 g/L wet cell weight).

-

Bioreduction: In a reaction vessel, combine the resting cell suspension with the co-substrate (e.g., 100 mM glucose).

-

Add 2-acetylpyridine to the desired final concentration (e.g., 10-50 mM). Higher concentrations may lead to substrate inhibition.

-

Incubate the reaction mixture at the optimal temperature with shaking. Monitor the conversion of the substrate and the formation of the product by GC or HPLC.

-

Work-up: After the reaction has reached completion (or the desired conversion), separate the cells by centrifugation.

-

Saturate the supernatant with NaCl and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the product if necessary, and determine the enantiomeric excess by chiral HPLC or GC.

Experimental Workflow: Biocatalytic Ketone Reduction

Caption: General workflow for whole-cell biocatalytic reduction.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and enantioselective method for the reduction of a wide variety of prochiral ketones to their corresponding chiral secondary alcohols.[10][11][12][13]

Methodology Overview:

This method employs a chiral oxazaborolidine catalyst, often derived from the amino acid proline, in the presence of a borane reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂).[10][12] The reaction proceeds through a six-membered ring transition state where the ketone coordinates to the Lewis acidic boron of the catalyst, and the hydride is delivered from the borane, which is activated by coordination to the nitrogen atom of the catalyst.[12] The stereochemical outcome of the reduction is highly predictable based on the chirality of the CBS catalyst used. To obtain the (S)-alcohol, the (R)-CBS catalyst is typically employed.

The reaction must be carried out under anhydrous conditions, as water can negatively impact the enantioselectivity.[12][14] Temperature control is also crucial, with lower temperatures generally favoring higher enantiomeric excesses.[14]

Quantitative Data: CBS Reduction of Ketones

| Catalyst | Substrate | Yield (%) | e.e. (%) | Conditions | Reference |

| (R)-CBS | Acetophenone | High | >95 | BH₃·THF, THF, low temp. | [10][12] |

| (R)-CBS | Various Ketones | High | >95 | BH₃·SMe₂, various conditions | [10] |

| (R)-CBS | α,β-Unsaturated Ketones | High | High | BH₃·THF, low temp. | [13] |

Experimental Protocol: CBS Reduction of 2-Acetylpyridine

This is a general procedure for the CBS reduction of a ketone and can be applied to 2-acetylpyridine.

Materials:

-

2-Acetylpyridine

-

(R)-(-)-2-Methyl-CBS-oxazaborolidine solution (e.g., 1 M in toluene)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (e.g., 1 M)

-

Nitrogen or Argon atmosphere

Procedure:

-

In an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the (R)-CBS catalyst solution (typically 5-10 mol%).

-

Cool the flask to the desired temperature, typically between -40 °C and 0 °C, using an appropriate cooling bath.

-

Slowly add the borane reducing agent (e.g., BH₃·SMe₂) to the catalyst solution and stir for 10-15 minutes.

-

In a separate flask, dissolve 2-acetylpyridine in anhydrous THF.

-

Add the solution of 2-acetylpyridine dropwise to the pre-formed catalyst-borane complex over a period of time, maintaining the low temperature.

-

Stir the reaction mixture at the low temperature until the reaction is complete, as monitored by TLC or GC.

-

Carefully quench the reaction by the slow, dropwise addition of methanol at the low temperature.

-

Allow the mixture to warm to room temperature and then add 1 M HCl.

-

Stir for an additional 30-60 minutes to hydrolyze the borate esters.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the product by flash column chromatography and determine the enantiomeric excess by chiral HPLC or GC.

Signaling Pathway: Corey-Bakshi-Shibata (CBS) Reduction

References

- 1. Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02211G [pubs.rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 12. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 14. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of (S)-1-(Pyridin-2-yl)ethanol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral compound (S)-1-(Pyridin-2-yl)ethanol, a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR data provide characteristic signals corresponding to the different nuclei in the molecule.

¹H NMR Data

The proton NMR spectrum of this compound exhibits distinct signals for the aromatic protons of the pyridine ring, the methine proton, the methyl protons, and the hydroxyl proton.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 (Py) | 8.52 | d | 4.8 |

| H-4 (Py) | 7.66-7.70 | m | |

| H-3 (Py) | 7.28 | m | |

| H-5 (Py) | 7.17-7.21 | m | |

| CH | 4.88 | q | 6.4 |

| OH | 1.80 | s | |

| CH₃ | 1.51 | d | 6.4 |

Data obtained in CDCl₃ at 400 MHz.

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

| Carbon | Chemical Shift (δ, ppm) |

| C-2 (Py) | 163.2 |

| C-6 (Py) | 148.1 |

| C-4 (Py) | 136.8 |

| C-5 (Py) | 122.2 |

| C-3 (Py) | 119.8 |

| CH | 69.0 |

| CH₃ | 24.1 |

Data obtained in CDCl₃ at 100 MHz.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl group and the pyridine ring.

| Functional Group | Wavenumber (ν, cm⁻¹) | Intensity |

| O-H stretch | 3357 | Broad |

| C-H stretch (aromatic) | ~3050 | Medium |

| C-H stretch (aliphatic) | ~2970 | Medium |

| C=N, C=C stretch (pyridine ring) | 1596, 1572 | Strong |

| C-O stretch | 1083 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of 1-(Pyridin-2-yl)ethanol, the achiral analogue of the target molecule, is expected to be virtually identical to that of the (S)-enantiomer as mass spectrometry is not typically a chiral technique. The molecular formula for this compound is C₇H₉NO, with a molecular weight of 123.15 g/mol .[1]

| m/z | Proposed Fragment |

| 123 | [M]⁺ (Molecular Ion) |

| 108 | [M - CH₃]⁺ |

| 78 | [C₅H₄N]⁺ (Pyridine radical cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For chiral compounds like this, derivatization with a chiral agent can be used to distinguish between enantiomers.[2][3]

Infrared (IR) Spectroscopy

A small drop of neat this compound is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly on the ATR crystal. The IR spectrum is recorded over the range of 4000-400 cm⁻¹. The broadness of the O-H stretching band is indicative of hydrogen bonding.[4][5][6]

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent like methanol or dichloromethane is introduced into the instrument. The molecules are ionized by a high-energy electron beam, causing fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z). For alcohols, common fragmentation patterns include alpha-cleavage (breaking the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. (1R)-1-(pyridin-2-yl)ethan-1-ol | C7H9NO | CID 642847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1-PYRIDIN-2-YL-ETHANOL | 18728-61-5 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. mzCloud – 2 Pyridine ethanol [mzcloud.org]

- 6. whitman.edu [whitman.edu]

Chiral Pyridine Alcohols: A Technical Guide to Their Physical and Chemical Characteristics for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, properties, and applications of chiral pyridine alcohols, a pivotal class of compounds in modern chemistry and pharmacology.

Chiral pyridine alcohols and their derivatives have emerged as indispensable tools in asymmetric synthesis and drug discovery. Their unique stereoelectronic properties, stemming from the presence of a stereogenic carbinol center adjacent to a coordinating pyridine ring, have propelled their use as highly effective ligands in catalysis and as key structural motifs in pharmacologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical characteristics of these versatile compounds, with a focus on their synthesis, resolution, quantitative data, and applications in asymmetric catalysis and drug development.

Physicochemical Properties of Selected Chiral Pyridine Alcohols

The physical properties of chiral pyridine alcohols are crucial for their handling, purification, and application. These properties can vary significantly depending on the substituents on both the pyridine and the alcohol-bearing carbon. Below is a summary of the available data for some representative chiral pyridine alcohols.

| Compound Name | Enantiomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Specific Rotation [α] | Density (g/cm³) |

| 1-(Pyridin-2-yl)ethan-1-ol | (S) | C₇H₉NO | 123.15 | 55-57 | 224-225 | - | 1.09 |

| 1-(Pyridin-3-yl)ethan-1-ol | (S) | C₇H₉NO | 123.15 | N/A | 239.6 @ 760 mmHg | N/A | 1.083 |

| 1-(Pyridin-4-yl)ethan-1-ol | (S) | C₇H₉NO | 123.15 | Solid | N/A | N/A | N/A |

| Phenyl(pyridin-2-yl)methanol | (R) | C₁₂H₁₁NO | 185.22 | N/A | N/A | (-) | N/A |

| Phenyl(pyridin-2-yl)methanol | Racemic | C₁₂H₁₁NO | 185.22 | N/A | N/A | N/A | N/A |

| 2-(Pyridin-2-yl)propan-1-ol | (S) | C₈H₁₁NO | 137.18 | N/A | N/A | N/A | N/A |

| 2-Amino-1-(pyridin-2-yl)ethan-1-ol | Racemic | C₇H₁₀N₂O | 138.17 | Pale yellow solid | N/A | N/A | N/A |

Spectroscopic and Crystallographic Characterization

The structural elucidation of chiral pyridine alcohols relies heavily on spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton on the carbinol carbon typically appears as a multiplet in the region of δ 4.5-6.0 ppm, shifted downfield due to the adjacent oxygen and pyridine ring. The hydroxyl proton signal is often broad and its chemical shift is concentration-dependent, typically appearing between δ 2-5 ppm. Aromatic protons of the pyridine ring and any other aromatic substituents are observed in the δ 7.0-8.5 ppm region.

-

¹³C NMR: The carbinol carbon exhibits a characteristic signal in the δ 60-80 ppm range. The carbons of the pyridine ring appear in the aromatic region, typically between δ 120-160 ppm.

Infrared (IR) Spectroscopy: The IR spectra of pyridine alcohols are characterized by a broad O-H stretching absorption in the range of 3200-3600 cm⁻¹ due to hydrogen bonding. A C-O stretching band is typically observed around 1050-1150 cm⁻¹. The characteristic C=N and C=C stretching vibrations of the pyridine ring appear in the 1400-1600 cm⁻¹ region.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration of chiral pyridine alcohols and offers valuable insights into their solid-state packing and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the pyridine nitrogen. For instance, the crystal structure of racemic (4-chlorophenyl)(pyridin-2-yl)methanol reveals that molecules are linked by O—H⋯N hydrogen bonds.[1]

Key Experimental Protocols

The synthesis and resolution of enantiomerically pure pyridine alcohols are critical for their application. Below are detailed protocols for common and effective methods.

Asymmetric Hydrogenation of Pyridyl Ketones (Noyori-type)

This protocol describes a general procedure for the enantioselective reduction of a pyridyl ketone to the corresponding chiral alcohol using a chiral ruthenium catalyst.[2][3]

Materials:

-

Pyridyl ketone (e.g., 2-acetylpyridine)

-

[RuCl₂(chiral diphosphine)(chiral diamine)] catalyst (e.g., RuCl₂[(R)-BINAP][(R,R)-DPEN])

-

Isopropanol (anhydrous)

-

Base (e.g., potassium tert-butoxide)

-

Hydrogen gas

-

Inert atmosphere glovebox or Schlenk line

-

High-pressure autoclave

Procedure:

-

In an inert atmosphere glovebox, charge a glass liner for the autoclave with the pyridyl ketone (1.0 mmol), the ruthenium catalyst (0.001-0.01 mmol, 0.1-1.0 mol%), and potassium tert-butoxide (0.02-0.1 mmol).

-

Add anhydrous isopropanol (5-10 mL) to dissolve the reactants.

-

Seal the glass liner inside the high-pressure autoclave.

-

Remove the autoclave from the glovebox and connect it to a hydrogen gas line.

-

Purge the autoclave with hydrogen gas several times to remove any residual air.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 8-50 atm).

-

Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for the specified time (e.g., 12-48 hours), monitoring the reaction progress by TLC or GC.

-

After the reaction is complete, carefully vent the hydrogen gas and purge the autoclave with an inert gas.

-

Remove the reaction mixture and concentrate it under reduced pressure.

-

Purify the resulting chiral pyridine alcohol by silica gel column chromatography.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Lipase-Catalyzed Kinetic Resolution of Racemic Pyridine Alcohols

This protocol outlines a general procedure for the enzymatic resolution of a racemic pyridine alcohol via enantioselective acylation.

Materials:

-

Racemic pyridine alcohol

-

Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

-

Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

-

Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

-

Molecular sieves (optional, to ensure anhydrous conditions)

-

Shaker or magnetic stirrer

Procedure:

-

To a dry flask, add the racemic pyridine alcohol (1.0 mmol), the immobilized lipase (e.g., 20-50 mg), and the anhydrous organic solvent (10-20 mL).

-

Add the acyl donor (0.5-0.6 equivalents to achieve ~50% conversion).

-

Seal the flask and place it on a shaker or magnetic stirrer at a controlled temperature (e.g., 30-50 °C).

-

Monitor the reaction progress by TLC or GC, aiming for approximately 50% conversion.

-

Once the desired conversion is reached, filter off the immobilized lipase. The lipase can often be washed with solvent and reused.

-

Concentrate the filtrate under reduced pressure.

-

Separate the resulting enantioenriched alcohol and the acetylated product by silica gel column chromatography.

-

Determine the enantiomeric excess (ee) of both the unreacted alcohol and the acylated product by chiral HPLC or GC analysis.

Asymmetric Addition of Diethylzinc to Pyridine Aldehydes

This protocol describes a general method for the enantioselective addition of diethylzinc to a pyridine aldehyde using a chiral pyridine alcohol as a ligand.[4][5]

Materials:

-

Pyridine aldehyde (e.g., pyridine-2-carboxaldehyde)

-

Chiral pyridine alcohol ligand

-

Diethylzinc (solution in hexanes or toluene)

-

Titanium(IV) isopropoxide (optional, as an additive)

-

Anhydrous organic solvent (e.g., toluene, hexanes)

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Under an inert atmosphere, dissolve the chiral pyridine alcohol ligand (0.05-0.1 mmol) in the anhydrous organic solvent (5-10 mL) in a dry flask.

-

If using, add titanium(IV) isopropoxide (0.05-0.1 mmol) and stir for a short period.

-

Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).

-

Slowly add the diethylzinc solution (1.1-1.5 mmol).

-

Add the pyridine aldehyde (1.0 mmol) dropwise to the reaction mixture.

-

Stir the reaction at the same temperature for the specified time (e.g., 2-24 hours), monitoring by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting chiral secondary alcohol by silica gel column chromatography.

-

Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Signaling Pathways and Experimental Workflows

The utility of chiral pyridine alcohols in catalysis can be visualized through their catalytic cycles. Furthermore, their development and application follow structured experimental workflows.

Catalytic Cycle of Asymmetric Hydrogenation

The following diagram illustrates the generally accepted catalytic cycle for the asymmetric hydrogenation of a ketone using a Noyori-type ruthenium catalyst, where the chiral pyridine alcohol is the product.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Asymmetric Synthesis of (S)-1-(Pyridin-2-yl)ethanol

This compound is a chiral alcohol of significant interest in the pharmaceutical and fine chemical industries.[1] Its structure, featuring a stereogenic center adjacent to a pyridine ring, makes it a valuable building block for the synthesis of more complex, biologically active molecules and chiral ligands.[2][3] The development of efficient and highly stereoselective methods to access the (S)-enantiomer is a key objective in modern organic synthesis. This guide provides a detailed overview of the core methodologies for the asymmetric synthesis of this compound, focusing on biocatalytic and chemocatalytic approaches.

Biocatalytic Reduction using Alcohol Dehydrogenases (ADHs)

Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral alcohols. Alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), are enzymes that catalyze the stereoselective reduction of prochiral ketones to their corresponding chiral alcohols.[4][5] This method is prized for its exceptional enantioselectivity, mild reaction conditions (typically aqueous media at or near room temperature), and environmental compatibility.

The reduction of 2-acetylpyridine relies on an ADH that exhibits anti-Prelog selectivity, delivering a hydride to the si-face of the carbonyl to yield the desired (S)-alcohol.[6] A critical component of this system is the stoichiometric cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH) or its non-phosphorylated form (NADH), which provides the hydride.[5][6] Due to the high cost of the cofactor, an in-situ regeneration system is essential for a practical process. This is commonly achieved by using a sacrificial alcohol, such as isopropanol, which is oxidized by the ADH to regenerate the reduced cofactor, or by employing a coupled-enzyme system, such as glucose and glucose dehydrogenase (GDH).[5][7]

Data Summary: Biocatalytic Reduction

| Enzyme Source | Cofactor Regeneration | Substrate Conc. | Yield (%) | ee (%) (Configuration) | Reference |

| Lactobacillus kefir ADH | Isopropanol | 10-100 mM | 91->99 | >99 (R)* | [8] |

| Lactobacillus kefir ADH | Isopropanol | N/A | up to 98 | 95->99 | [2] |

| Generic ADH/KRED | Glucose/GDH or Isopropanol | N/A | High | High | [5] |

*Note: Reference[8] reports general (R)-stereoselectivity for many substrates, consistent with the anti-Prelog rule needed for this compound from 2-acetylpyridine.

Illustrative Workflow: Enzymatic Reduction with Cofactor Recycling

Caption: Workflow for ADH-catalyzed reduction with isopropanol-based cofactor regeneration.

Experimental Protocol: Biocatalytic Reduction

This protocol is a representative example based on the use of Lactobacillus kefir ADH (Lk-ADH).

-

Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM Tris-HCl, pH 7.5).

-

Reagent Addition: Add NADP+ (e.g., 1 mM), 2-acetylpyridine (e.g., 50 mM), and isopropanol (e.g., 10% v/v) as the co-substrate for cofactor regeneration.

-

Enzyme Addition: Initiate the reaction by adding a suitable amount of Lk-ADH (either as a purified enzyme, a cell-free extract, or as whole cells overexpressing the enzyme).

-

Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation. Monitor the progress of the reaction by periodically taking samples and analyzing them via chiral HPLC or GC.

-

Work-up and Isolation: Once the reaction reaches completion (typically 12-24 hours), quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate). Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.

Asymmetric Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) are cornerstones of modern synthetic chemistry, providing highly efficient routes to chiral alcohols from ketones.[9] These methods utilize a chiral transition metal complex, most commonly based on Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir), to catalyze the enantioselective addition of hydrogen to the carbonyl group.[10][11][12]

-

Asymmetric Hydrogenation (AH): This process uses molecular hydrogen (H₂) as the hydrogen source, often under pressure.[13] The seminal work by Noyori and others demonstrated that Ru(II) complexes bearing chiral diphosphine ligands, such as BINAP, are exceptionally effective catalysts for this transformation.[13][14][15]

-

Asymmetric Transfer Hydrogenation (ATH): ATH avoids the need for pressurized H₂ gas by using a hydrogen donor molecule, such as isopropanol or a formic acid/triethylamine mixture.[16][17] Ru(II) complexes with chiral diamine ligands, like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are widely used and highly effective catalysts for ATH.[11][17]

The key to high enantioselectivity in both methods is the formation of a well-defined chiral environment around the metal center, which directs the coordination of the ketone and the subsequent hydride transfer to a specific face of the carbonyl.

Data Summary: Asymmetric Hydrogenation & Transfer Hydrogenation

| Method | Catalyst / Ligand | H₂ Source | Yield (%) | ee (%) (Configuration) | Reference |

| AH | [Rh(COD)Binapine]BF₄ | H₂ (10 atm) | >99 | 99 (S) | [10] |

| AH | RuCl₂[(R)-BINAP] | H₂ (1100 psi) | High | High | [13] |

| ATH | Ru(II)-TsDPEN | HCOOH/NEt₃ | 93-99 | 93-99 (S) | [17] |

| ATH | Ru(II)-(1R,2S)-aminoindanol | Isopropanol | 95 | 92 (S) | [11] |

Illustrative Workflow: General Catalytic Cycle

References

- 1. This compound Supplier & Distributor of CAS# 10286-05-0 [processpointchem.com]

- 2. Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly enantioselective catalytic synthesis of chiral pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Alcohol Dehydrogenases as Catalysts in Organic Synthesis [frontiersin.org]

- 5. Alcohol dehydrogenases (ADH)/Ketone reductases (KRED) - Wordpress [reagents.acsgcipr.org]

- 6. Influence of deep eutectic solvents on redox biocatalysis involving alcohol dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 8. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Asymmetric hydrogenation and transfer hydrogenation in the enantioselective synthesis of flavonoids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Recent Developments in the Area of Asymmetric Transfer Hydrogenation [mdpi.com]

- 12. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 13. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 14. nobelprize.org [nobelprize.org]

- 15. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 16. researchgate.net [researchgate.net]

- 17. kanto.co.jp [kanto.co.jp]

A Technical Guide to the Chemoenzymatic Synthesis of Chiral Pyyridyl Alcohols

For Researchers, Scientists, and Drug Development Professionals

Chiral pyridyl alcohols are pivotal structural motifs in a vast array of pharmaceuticals and fine chemicals. Their stereochemistry often dictates biological activity, making enantioselective synthesis a critical aspect of drug discovery and development. Chemoenzymatic methods, which couple the high selectivity of enzymes with the broad applicability of chemical catalysis, offer a powerful and sustainable approach to producing these valuable compounds in high enantiopurity. This guide provides an in-depth overview of the core chemoenzymatic strategies for the synthesis of chiral pyridyl alcohols, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

Core Chemoenzymatic Strategies

The synthesis of chiral pyridyl alcohols via chemoenzymatic routes primarily revolves around three key strategies:

-

Asymmetric Reduction of Acetylpyridines: This approach utilizes ketoreductases (KREDs) to directly reduce prochiral acetylpyridines to the corresponding chiral alcohols with high enantioselectivity. Whole-cell systems are often employed to facilitate the regeneration of the required nicotinamide cofactors (NADH or NADPH).

-

Lipase-Catalyzed Kinetic Resolution (KR): In this method, a lipase enantioselectively acylates one enantiomer of a racemic pyridyl alcohol, allowing for the separation of the acylated and unreacted enantiomers. This is a widely used technique, though the maximum theoretical yield for a single enantiomer is 50%.

-

Dynamic Kinetic Resolution (DKR): DKR overcomes the 50% yield limitation of KR by combining the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. This is typically achieved using a metal catalyst, such as a ruthenium complex, that is compatible with the enzymatic reaction conditions.

The following sections provide detailed information on the application of these strategies for the synthesis of 2-, 3-, and 4-pyridyl alcohols.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data for the chemoenzymatic synthesis of various chiral pyridyl alcohols, allowing for a direct comparison of the different methods and catalysts.

Table 1: Asymmetric Reduction of Acetylpyridines to Chiral Pyridyl Alcohols

| Substrate | Biocatalyst/Catalyst | Method | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| 2-Acetylpyridine | E. coli expressing Zygosaccharomyces rouxii KRED | Whole-cell reduction | >95 | >99 (S) | [1] |

| 3-Acetylpyridine | E. coli expressing Zygosaccharomyces rouxii KRED | Whole-cell reduction | >95 | >99 (S) | [1] |

| 4-Acetylpyridine | E. coli expressing Zygosaccharomyces rouxii KRED | Whole-cell reduction | >95 | >99 (S) | [1] |

| 2-Acetylpyridine | RuCl--INVALID-LINK-- | Asymmetric Transfer Hydrogenation | 98 | 95 (S) | [1] |

| 3-Acetylpyridine | RuCl--INVALID-LINK-- | Asymmetric Transfer Hydrogenation | 97 | 97 (S) | [1] |

| 4-Acetylpyridine | RuCl--INVALID-LINK-- | Asymmetric Transfer Hydrogenation | 99 | 99 (S) | [1] |

Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic Pyridyl Alcohols

| Substrate | Lipase | Acyl Donor | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| (±)-1-(2-Pyridyl)ethanol | Candida antarctica Lipase B (CALB) | Vinyl acetate | 48 (alcohol), 50 (acetate) | >99 (S-alcohol), >99 (R-acetate) | [2] |

| (±)-1-(3-Pyridyl)ethanol | Candida antarctica Lipase B (CALB) | Vinyl acetate | 49 (alcohol), 51 (acetate) | >99 (S-alcohol), >99 (R-acetate) | [2] |

| (±)-1-(4-Pyridyl)ethanol | Candida antarctica Lipase B (CALB) | Vinyl acetate | 47 (alcohol), 52 (acetate) | >99 (S-alcohol), >99 (R-acetate) | [2] |

| (±)-1-(2-Pyridyl)ethanol | Pseudomonas cepacia Lipase (PSL) | Vinyl acetate | 45 (alcohol), 53 (acetate) | 98 (S-alcohol), 92 (R-acetate) | [2] |

Table 3: Dynamic Kinetic Resolution of Racemic Pyridyl Alcohols

| Substrate | Racemization Catalyst | Lipase | Acyl Donor | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| (±)-1-(2-Pyridyl)ethanol | [Ru(p-cymene)Cl2]2 / N,N,N',N'-tetramethyl-1,3-propanediamine | Novozym 435 (CALB) | Isopropenyl acetate | 92 | >99 (R) | [3] |

| (±)-1-(3-Pyridyl)ethanol | Shvo's catalyst | Novozym 435 (CALB) | 4-Chlorophenyl acetate | 94 | >99 (R) | [4] |

| (±)-1-(4-Pyridyl)ethanol | Shvo's catalyst | Novozym 435 (CALB) | 4-Chlorophenyl acetate | 93 | >99 (R) | [4] |

| (±)-1-(2-Pyridyl)ethanol | Pentaphenylcyclopentadienyl ruthenium complex | Candida antarctica Lipase B (CALB) | Isopropenyl acetate | 91 | >99 (R) | [5] |

Experimental Protocols

This section provides detailed methodologies for the key chemoenzymatic syntheses of chiral pyridyl alcohols.

Protocol 1: Whole-Cell Asymmetric Reduction of Acetylpyridines using a Ketoreductase

This protocol is a representative procedure for the asymmetric reduction of acetylpyridines using recombinant E. coli cells expressing a ketoreductase.

1. Materials:

-

Recombinant E. coli cells expressing a suitable ketoreductase (e.g., from Zygosaccharomyces rouxii)

-

Luria-Bertani (LB) medium

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0)

-

Glucose or another suitable co-substrate for cofactor regeneration

-

Acetylpyridine substrate (2-, 3-, or 4-acetylpyridine)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

2. Procedure:

-

Cell Culture and Induction: Inoculate a single colony of the recombinant E. coli into 10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. Use this starter culture to inoculate a larger volume of LB medium and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to culture at a lower temperature (e.g., 20-30°C) for several hours or overnight.

-

Cell Harvesting and Preparation: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). Wash the cell pellet with phosphate buffer and resuspend in the same buffer to a desired cell density (e.g., 10-50 g/L wet cell weight).

-

Bioreduction Reaction: In a reaction vessel, combine the cell suspension, the acetylpyridine substrate (e.g., 10-50 mM), and the co-substrate for cofactor regeneration (e.g., glucose, 1.5 equivalents). Stir the reaction mixture at a controlled temperature (e.g., 30°C).

-

Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the ketone and the enantiomeric excess of the alcohol product.

-

Work-up and Purification: Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with an organic solvent (e.g., ethyl acetate, 3 x volume). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography if necessary.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of a Racemic Pyridyl Alcohol

This protocol describes a typical procedure for the kinetic resolution of a racemic pyridyl alcohol using an immobilized lipase.

1. Materials:

-

Racemic pyridyl alcohol (e.g., (±)-1-(2-pyridyl)ethanol)

-

Immobilized lipase (e.g., Novozym 435 - immobilized Candida antarctica Lipase B)

-

Anhydrous organic solvent (e.g., diisopropyl ether, toluene)

-

Acyl donor (e.g., vinyl acetate)

-

Molecular sieves (optional, to ensure anhydrous conditions)

2. Procedure:

-

Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the racemic pyridyl alcohol (1 equivalent), the anhydrous organic solvent, and the acyl donor (0.5-0.6 equivalents).

-

Enzymatic Reaction: Add the immobilized lipase (typically 10-50 mg per mmol of substrate) to the reaction mixture. Stir the suspension at a controlled temperature (e.g., room temperature to 60°C).[2]

-

Reaction Monitoring: Monitor the reaction progress by GC or HPLC to determine the conversion and the enantiomeric excess of both the remaining alcohol and the formed ester. The ideal endpoint is at or near 50% conversion to achieve high enantiomeric excess for both components.

-

Work-up and Separation: When the desired conversion is reached, stop the reaction by filtering off the immobilized lipase. The enzyme can often be washed with the solvent and reused.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of the unreacted alcohol and the acylated product can be separated by silica gel column chromatography to yield the two enantiomerically enriched compounds.

Protocol 3: Dynamic Kinetic Resolution of a Racemic Pyridyl Alcohol

This protocol outlines a general procedure for the dynamic kinetic resolution of a racemic pyridyl alcohol, combining a lipase for resolution and a ruthenium catalyst for in-situ racemization.

1. Materials:

-

Racemic pyridyl alcohol (e.g., (±)-1-(3-pyridyl)ethanol)

-

Immobilized lipase (e.g., Novozym 435)

-

Ruthenium-based racemization catalyst (e.g., Shvo's catalyst)[4]

-

Anhydrous, non-polar organic solvent (e.g., toluene)[6]

-

Acyl donor compatible with both catalysts (e.g., 4-chlorophenyl acetate, isopropenyl acetate)[3][6]

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

2. Procedure:

-

Reaction Setup: In a two-necked flask equipped with a condenser and under an inert atmosphere, place the ruthenium catalyst (e.g., 1-2 mol%) and the immobilized lipase (e.g., 30 mg per mmol of substrate).[6]

-

Addition of Reagents: Add a solution of the racemic pyridyl alcohol (1 equivalent) and the acyl donor (e.g., 3 equivalents of 4-chlorophenyl acetate) in the anhydrous solvent.[6]

-

Reaction: Stir the reaction mixture at an elevated temperature (e.g., 70-80°C).[4][6]

-

Reaction Monitoring: Monitor the reaction progress by GC or HPLC to determine the conversion of the starting alcohol and the enantiomeric excess of the product ester.

-

Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature and filter to remove the immobilized lipase and the ruthenium catalyst. Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the enantiomerically pure ester.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key workflows and relationships in the chemoenzymatic synthesis of chiral pyridyl alcohols.

Caption: Overview of chemoenzymatic routes to chiral pyridyl alcohols.

Caption: Dynamic Kinetic Resolution (DKR) workflow.

Caption: Whole-cell bioreduction with cofactor regeneration.

References

- 1. Chemoenzymatic access to enantiopure N-containing furfuryl alcohol from chitin-derived N-acetyl-D-glucosamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Efficient chemoenzymatic dynamic kinetic resolution of 1-heteroaryl ethanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols [organic-chemistry.org]

The Discovery and Initial Characterization of Pyridinyl Ethanol Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and initial biological characterization of pyridinyl ethanol compounds. This class of molecules has garnered significant interest in medicinal chemistry due to the versatile nature of the pyridine ring as a privileged scaffold and the diverse biological activities exhibited by its derivatives. This document details key findings, presents quantitative data in a structured format, outlines detailed experimental protocols, and visualizes essential pathways and workflows to facilitate further research and development in this promising area.

Introduction to Pyridinyl Ethanol Compounds

Pyridinyl ethanol derivatives are organic compounds characterized by a pyridine ring linked to an ethanol moiety. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a common feature in numerous FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and its unique electronic properties make it an ideal component for designing molecules that can interact with biological targets with high affinity and selectivity. The ethanol side chain provides a site for further chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

The initial interest in this class of compounds stemmed from their potential to exhibit a wide range of pharmacological activities, including but not limited to, kinase inhibition and antimicrobial effects. The structural simplicity and synthetic accessibility of the pyridinyl ethanol core make it an attractive starting point for the development of novel therapeutic agents.

Synthesis of Pyridinyl Ethanol Derivatives

The synthesis of pyridinyl ethanol compounds can be achieved through various established organic chemistry methodologies. A common approach involves the reaction of a pyridine derivative with an aldehyde in the presence of a base. This reaction leverages the nucleophilic character of the pyridine derivative to form a new carbon-carbon bond, leading to the desired ethanol structure.

A generalized workflow for the synthesis of a pyridinyl ethanol derivative is depicted below.

Caption: Generalized workflow for the synthesis of pyridinyl ethanol derivatives.

Biological Activity of Pyridinyl Ethanol Compounds

Pyridinyl ethanol derivatives have demonstrated significant potential in two primary therapeutic areas: oncology, as kinase inhibitors, and infectious diseases, as antimicrobial agents.

Kinase Inhibitory Activity

Several studies have highlighted the potential of pyridinyl ethanol derivatives as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.

The c-ros oncogene 1 (ROS1) is a receptor tyrosine kinase that, when rearranged, can act as an oncogenic driver in a subset of non-small cell lung cancer (NSCLC).[2] Pyridinyl ethanol derivatives have been investigated as potential ROS1 inhibitors. The constitutive kinase activity of ROS1 fusion proteins activates several downstream signaling pathways, including the RAS-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways, promoting cell proliferation and survival.

Caption: Simplified ROS1 signaling pathway in cancer.

The inhibitory activity of several pyridinyl ethanol compounds against ROS1 kinase is summarized in the table below.

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cellular Activity (IC50, µM) | Reference |

| Compound A | ROS1 | 15.0 | HCC78 | 0.12 | [2] |

| Compound B | ROS1 | 25.0 | Ba/F3 | 0.25 | [2] |

| Crizotinib | ROS1 | 1.7 | HCC78 | 0.02 | [3] |

Other pyridinyl ethanol derivatives have shown potent inhibitory activity against PIM-1 kinase and Cyclin-Dependent Kinase 2 (CDK2), both of which are attractive targets in oncology.[4][5]

The table below presents the inhibitory concentrations for selected pyridinyl ethanol derivatives against PIM-1 and CDK2.

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cytotoxicity (IC50, µM) | Reference |

| Compound 12 | PIM-1 | 14.3 | MCF-7 | 0.5 | [4] |

| Compound 6 | PIM-1 | 19.4 | HepG2 | 6.6 | [4] |

| Compound 11 | PIM-1 | 42.3 | MCF-7 | 0.73 | [4] |

| Compound 4 | CDK2/cyclin A2 | 240 | HCT-116 | 31.3 | [5] |

| Compound 8 | CDK2/cyclin A2 | 650 | MCF-7 | 19.3 | [5] |

| Roscovitine | CDK2/cyclin A2 | 394 | - | - | [5] |

Antimicrobial Activity

Certain pyridinyl ethanol analogs have demonstrated promising antimicrobial effects, particularly against Gram-positive bacteria.[6] The mechanism of action is thought to involve the disruption of the bacterial cell membrane.

The minimum inhibitory concentrations (MICs) for representative compounds against various bacterial strains are provided below.

| Compound ID | S. aureus (ATCC 25923) MIC (µg/mL) | MRSA (ATCC 33591) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) | Reference |

| EA-02-009 | 0.5 - 1.0 | 0.5 - 1.0 | >128 | [6] |

| JC-01-072 | 4.0 | 4.0 | >128 | [6] |

| JC-01-074 | 16.0 | 16.0 | >128 | [6] |

| Compound 8 | 75.0 | - | 75.0 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of pyridinyl ethanol compounds.

General Synthesis of a Pyridinyl Ethanol Derivative

This protocol describes a general procedure for the synthesis of a 1-(pyridin-2-yl)propan-2-ol derivative.

-

Reaction Setup: In a stainless steel autoclave, combine 2-methylpyridine (10 mol), deionized water (330 g), acetaldehyde (1.5 mol), and triethylamine (0.7 mol).

-

Reaction Conditions: Seal the autoclave and heat the reaction mixture to 140°C for 2 hours with stirring.

-

Work-up: After cooling, remove acetaldehyde and triethylamine from the reaction solution at 60°C and under reduced pressure (≤ 25 kPa). Subsequently, remove water and unreacted 2-methylpyridine at 120°C and under reduced pressure (≤ 2 kPa).

-

Purification: The resulting concentrate can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure 1-(pyridin-2-yl)propan-2-ol.

-

Characterization: Confirm the structure of the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the IC50 of a compound against a target kinase, such as ROS1.[2]

Caption: Workflow for an in vitro kinase inhibition assay.

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Kinase/Antibody Mixture: Prepare a solution containing the recombinant ROS1 kinase and a Eu-labeled anti-tag antibody in kinase buffer.

-

Assay Reaction: In a 384-well plate, add the test compound, followed by the kinase/antibody mixture.

-

Tracer Addition: Add a fluorescently labeled ATP-competitive kinase tracer to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (Europium) and 665 nm (tracer).

-

Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). The IC50 value is determined by plotting the TR-FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This protocol describes a colorimetric assay to assess the cytotoxic effects of pyridinyl ethanol compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of a pyridinyl ethanol compound in a mouse xenograft model.[8][9]

-

Cell Implantation: Subcutaneously implant human cancer cells (e.g., 1-10 x 10⁶ cells) into the flank of immunodeficient mice (e.g., NU/NU or NOD/SCID).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the general health of the animals.

-

Endpoint: The study is concluded when tumors in the control group reach a specified size or after a defined treatment period.

-

Data Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing. The tumor growth inhibition (TGI) is calculated to determine the efficacy of the compound.

Conclusion

Pyridinyl ethanol compounds represent a versatile and promising class of molecules with demonstrated potential in oncology and infectious diseases. Their straightforward synthesis and the tunability of their structure allow for the systematic exploration of structure-activity relationships. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals, aiming to facilitate the advancement of novel pyridinyl ethanol-based therapeutics from the laboratory to clinical applications. Further investigation into the pharmacokinetic properties and in vivo efficacy of optimized lead compounds is warranted to fully realize the therapeutic potential of this chemical scaffold.

References

- 1. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]

- 2. benchchem.com [benchchem.com]

- 3. Testing for ROS1 in non-small cell lung cancer: a review with recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

(S)-1-(Pyridin-2-yl)ethanol: A Comprehensive Technical Guide

Introduction

(S)-1-(Pyridin-2-yl)ethanol is a chiral alcohol that serves as a valuable building block and ligand in asymmetric synthesis. Its unique structure, featuring a stereogenic center adjacent to a pyridine ring, makes it a significant compound for the synthesis of pharmaceuticals and other fine chemicals. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a chiral molecule with specific physical and chemical characteristics that are crucial for its application in stereoselective synthesis.

| Property | Value |

| CAS Number | 54846-95-6 |

| Molecular Formula | C₇H₉NO |

| Molecular Weight | 123.15 g/mol |

| Appearance | Not specified in provided results |

| Boiling Point | Not specified in provided results |

| Density | Not specified in provided results |

Synthesis of this compound

The primary route for the synthesis of this compound is the asymmetric reduction of the prochiral ketone, 2-acetylpyridine. This transformation can be achieved through various catalytic methods, including both chemical and enzymatic approaches, to yield the desired (S)-enantiomer with high enantioselectivity.

Enantioselective Catalytic Reduction

Asymmetric transfer hydrogenation and asymmetric hydrogenation are powerful methods for the synthesis of chiral alcohols from the corresponding ketones.[1] These reactions typically employ a transition metal catalyst complexed with a chiral ligand.

Experimental Protocol: Asymmetric Hydrogenation of 2-Acetylpyridine

This protocol is a generalized procedure based on common practices for asymmetric hydrogenation of pyridyl ketones.[2]

Materials:

-

2-Acetylpyridine

-

Chiral Ruthenium or Rhodium catalyst (e.g., Ru/diphosphine complex)

-

Hydrogen gas (H₂)

-

Solvent (e.g., Methanol, Ethanol, or Isopropanol)

-

Additive (e.g., a borate to inhibit pyridine coordination)[2]

-

Reaction vessel suitable for hydrogenation under pressure

Procedure:

-

The reaction vessel is charged with 2-acetylpyridine, the chiral catalyst, and the solvent under an inert atmosphere.

-

If necessary, an additive is introduced to prevent catalyst deactivation by the pyridine nitrogen.[2]

-

The vessel is sealed and purged with hydrogen gas.

-

The reaction mixture is stirred at a specified temperature and pressure for a predetermined duration.

-

Reaction progress and enantiomeric excess (ee) are monitored using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

-

Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography or distillation to afford pure this compound.

Workflow for Asymmetric Hydrogenation of 2-Acetylpyridine

References

An In-depth Technical Guide on the Solubility and Stability of (S)-1-(Pyridin-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(Pyridin-2-yl)ethanol is a chiral pyridyl alcohol of significant interest in pharmaceutical and chemical synthesis. A thorough understanding of its solubility and stability in common solvents is paramount for its effective use in drug development, formulation, and manufacturing. This technical guide provides a comprehensive overview of the solubility and stability of this compound, including detailed experimental protocols for their determination. Due to the limited availability of specific quantitative data for this exact molecule, this guide leverages information on the closely related analogue, 2-pyridineethanol, and established principles of physical and organic chemistry to provide a robust predictive framework.

Solubility Profile

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, and formulation. Based on the known properties of 2-pyridineethanol, which is highly soluble in polar solvents and has limited solubility in non-polar solvents, a similar qualitative solubility profile is anticipated for this compound.[1] The presence of the polar hydroxyl (-OH) group and the nitrogen atom in the pyridine ring allows for hydrogen bonding with polar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Highly Soluble | Capable of hydrogen bonding with the hydroxyl group and pyridine nitrogen. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | Can act as hydrogen bond acceptors and have dipole-dipole interactions. |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Sparingly Soluble to Insoluble | Limited ability to interact with the polar functional groups of the molecule. |

| Chlorinated | Dichloromethane, Chloroform | Soluble | Can act as weak hydrogen bond donors and have dipole-dipole interactions. |

Experimental Protocol for Quantitative Solubility Determination (Gravimetric Method)

The gravimetric method is a straightforward and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[2][3][4]

2.1. Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetone, toluene, hexane)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Glass vials with screw caps

-

Oven

-

Desiccator

2.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a glass vial.

-

Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.

-

-

Sample Collection and Filtration:

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation upon cooling.

-

Filter the supernatant through a 0.45 µm syringe filter into a pre-weighed, clean, and dry container (e.g., evaporating dish).

-

-

Solvent Evaporation and Weighing:

-

Record the exact weight of the filtered solution.

-

Place the container in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C).

-

Once the solvent has completely evaporated, transfer the container to a desiccator to cool to room temperature.

-

Weigh the container with the dried solute. Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation:

-

Calculate the weight of the solute by subtracting the initial weight of the empty container from the final constant weight.

-

Calculate the weight of the solvent by subtracting the weight of the solute from the weight of the filtered solution.

-

Express the solubility in terms of g/100 g of solvent or mg/mL.

-

2.3. Visualization of Experimental Workflow